Vegfr-2-IN-6
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Overview
Description
Vegfr-2-IN-6 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This process is vital for various physiological and pathological conditions, including cancer, where it supports tumor growth and metastasis by providing nutrients and oxygen through new blood vessels .
Preparation Methods
The synthesis of Vegfr-2-IN-6 typically involves the preparation of quinoxaline-based derivatives. One common method is the condensation of phenylenediamine with a dicarbonyl compound under high temperatures and strong acid catalysts . Industrial production methods may involve optimizing these conditions to increase yield and purity, as well as scaling up the reaction to meet commercial demands.
Chemical Reactions Analysis
Vegfr-2-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoxaline ring, potentially altering its inhibitory activity.
Reduction: This reaction can reduce nitro groups to amines, affecting the compound’s solubility and bioavailability.
Scientific Research Applications
Vegfr-2-IN-6 has numerous applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of receptor tyrosine kinases.
Biology: Helps in understanding the role of VEGFR-2 in angiogenesis and its implications in various diseases.
Mechanism of Action
Vegfr-2-IN-6 exerts its effects by binding to the tyrosine kinase domain of VEGFR-2, preventing its dimerization and autophosphorylation. This inhibition blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. Key pathways affected include the phospholipase C gamma-protein kinase C pathway, the TSAd-Src-phosphoinositide 3-kinase-Akt pathway, and the SHB-focal adhesion kinase-paxillin pathway .
Comparison with Similar Compounds
Vegfr-2-IN-6 is compared with other VEGFR-2 inhibitors such as sorafenib and rivoceranib. While sorafenib is a multi-kinase inhibitor, this compound is more selective for VEGFR-2, potentially reducing off-target effects and associated toxicities . Similar compounds include:
Sorafenib: A multi-kinase inhibitor with broader activity but higher toxicity.
Rivoceranib: A highly selective VEGFR-2 inhibitor with improved safety profile.
3-Methylquinoxaline-based derivatives: These compounds share similar pharmacophoric features and have been evaluated for their antiproliferative activities.
This compound stands out due to its selectivity and potential for reduced side effects, making it a promising candidate for further development in cancer therapy.
Properties
IUPAC Name |
2-methyl-5-[[4-[methyl-(3-methyl-2H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2S/c1-12-4-5-14(10-18(12)30(21,28)29)23-20-22-9-8-19(24-20)27(3)15-6-7-16-13(2)25-26-17(16)11-15/h4-11H,1-3H3,(H,25,26)(H2,21,28,29)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBRXNGJZMGEHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NNC(=C4C=C3)C)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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